molecular formula C18H19ClN2O2 B2766877 2-Chloro-1-[4-(naphthalene-2-carbonyl)piperazin-1-yl]propan-1-one CAS No. 2411255-61-1

2-Chloro-1-[4-(naphthalene-2-carbonyl)piperazin-1-yl]propan-1-one

Cat. No.: B2766877
CAS No.: 2411255-61-1
M. Wt: 330.81
InChI Key: XWBNPJLZSYQMSQ-UHFFFAOYSA-N
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Description

2-Chloro-1-[4-(naphthalene-2-carbonyl)piperazin-1-yl]propan-1-one is a synthetic organic compound that features a chloro-substituted propanone linked to a piperazine ring, which is further attached to a naphthalene moiety. This compound is of interest in medicinal chemistry due to its potential pharmacological properties.

Properties

IUPAC Name

2-chloro-1-[4-(naphthalene-2-carbonyl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O2/c1-13(19)17(22)20-8-10-21(11-9-20)18(23)16-7-6-14-4-2-3-5-15(14)12-16/h2-7,12-13H,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWBNPJLZSYQMSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)C(=O)C2=CC3=CC=CC=C3C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-[4-(naphthalene-2-carbonyl)piperazin-1-yl]propan-1-one typically involves the reaction of 4-(naphthalene-2-carbonyl)piperazine with 2-chloropropanone under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the presence of a base like triethylamine to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize reaction conditions and minimize human error.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-[4-(naphthalene-2-carbonyl)piperazin-1-yl]propan-1-one can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The propanone moiety can be oxidized to form corresponding carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Major Products

    Nucleophilic substitution: Formation of substituted piperazine derivatives.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

2-Chloro-1-[4-(naphthalene-2-carbonyl)piperazin-1-yl]propan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Chloro-1-[4-(naphthalene-2-carbonyl)piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-[4-(Naphthalene-2-carbonyl)piperazin-1-yl]ethanone: Similar structure but with an ethanone moiety instead of propanone.

    2-Chloro-1-[4-(benzoyl)piperazin-1-yl]propan-1-one: Similar structure but with a benzoyl group instead of naphthalene-2-carbonyl.

Uniqueness

2-Chloro-1-[4-(naphthalene-2-carbonyl)piperazin-1-yl]propan-1-one is unique due to the presence of the naphthalene moiety, which can impart distinct electronic and steric properties, potentially leading to unique biological activities and chemical reactivity compared to its analogs.

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